Mafoprazine mesylate

描述

Historical Discovery and Early Research Initiatives

Mafoprazine (B1675904) was first synthesized in 1988. wikipedia.org The initial development and neurochemical studies were conducted by researchers at Tanabe Seiyaku Co., Ltd. ncats.ioncats.io Early research initiatives focused on characterizing its pharmacological profile. A neurochemical study in May 1988 was among the first publications detailing its properties. ncats.io This was followed by behavioral pharmacology studies to understand its effects in animal models. ncats.ionih.gov

These initial investigations aimed to delineate the compound's effects on the central nervous system. Behavioral studies in mice and rats explored its impact on spontaneous motor activity, its potential to inhibit aggressive behavior, and its tranquilizing effects. nih.gov These foundational studies compared Mafoprazine's effects to existing drugs like azaperone (B1665921) to position its pharmacological characteristics within the then-current understanding of psychotropic agents. nih.gov The research indicated that mafoprazine possessed a psychotropic effect profile similar to azaperone. nih.gov

Chemical Classification within Medicinal Chemistry: Phenylpiperazine Derivatives

Within the field of medicinal chemistry, Mafoprazine is classified as a phenylpiperazine derivative. wikipedia.orgncats.ioncats.io This class of compounds is characterized by a piperazine (B1678402) ring attached to a phenyl group. wikipedia.org The core structure of 1-phenylpiperazine (B188723) is a foundational scaffold from which numerous derivatives, including Mafoprazine, have been synthesized. wikipedia.org

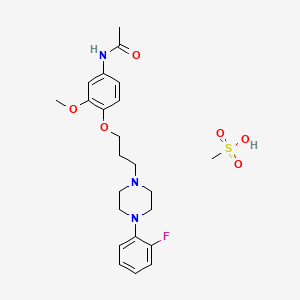

Mafoprazine's specific chemical structure is N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide. wikipedia.org It exerts its effects through interactions with various neuronal receptors, a characteristic feature of many phenylpiperazine compounds. ncats.iomedchemexpress.com Specifically, it demonstrates activity as a dopamine (B1211576) D2 receptor antagonist, an α1-adrenergic receptor antagonist, and an α2-adrenergic receptor agonist. wikipedia.org The affinity of Mafoprazine for these receptors was quantified in rat neuronal receptor binding assays, as detailed in the table below. wikipedia.org

| Receptor Site | Ki (nM) |

|---|---|

| Dopamine D2 | 10.7 |

| α1-Adrenergic | 12.7 |

| α2-Adrenergic | 101.0 |

Rationale for Preclinical Investigation of Novel Phenylpiperazine Derivatives

The preclinical investigation of novel phenylpiperazine derivatives is driven by the therapeutic potential demonstrated by this versatile chemical scaffold across various disease areas. The ability of the phenylpiperazine core to interact with multiple biological targets makes it an attractive starting point for drug discovery campaigns. mdpi.com

A primary rationale for ongoing research is the development of new agents for psychiatric and neurological disorders. dntb.gov.ua For example, the pursuit of new treatments for schizophrenia has led to the synthesis and evaluation of phenylpiperazine derivatives as potential agonists for the trace amine-associated receptor 1 (TAAR1), offering an innovative pharmacological approach. dntb.gov.ua

Furthermore, the phenylpiperazine scaffold has been a subject of rational design for developing new anticancer agents. mdpi.comresearchgate.net Researchers have introduced the phenylpiperazine moiety into other chemical structures, such as 1,2-benzothiazine, with the goal of creating novel topoisomerase II (Topo II) inhibitors, a proven target in cancer therapy. mdpi.comresearchgate.net The design of these new derivatives is often based on the structures of existing inhibitors like dexrazoxane. mdpi.com

The development of medical countermeasures against radiation exposure is another area where these derivatives are being explored. rsc.org Recent studies have focused on synthesizing and evaluating novel piperazine derivatives as potential radioprotective agents, aiming to identify compounds with improved efficacy and lower toxicity compared to current options like amifostine. rsc.org This research highlights the broad utility of the piperazine and phenylpiperazine structures in developing next-generation therapeutic and protective agents. rsc.org

Structure

3D Structure of Parent

属性

分子式 |

C23H32FN3O6S |

|---|---|

分子量 |

497.6 g/mol |

IUPAC 名称 |

N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide;methanesulfonic acid |

InChI |

InChI=1S/C22H28FN3O3.CH4O3S/c1-17(27)24-18-8-9-21(22(16-18)28-2)29-15-5-10-25-11-13-26(14-12-25)20-7-4-3-6-19(20)23;1-5(2,3)4/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27);1H3,(H,2,3,4) |

InChI 键 |

SEUMNMFHYBUUEX-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC.CS(=O)(=O)O |

规范 SMILES |

CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC.CS(=O)(=O)O |

产品来源 |

United States |

Molecular and Receptor Pharmacology of Mafoprazine Mesylate

In Vitro Receptor Binding Affinity and Selectivity Profiling

Mafoprazine (B1675904), a phenylpiperazine derivative, exhibits a distinct profile of binding affinity for various neuronal receptors. nih.gov Its antipsychotic action is believed to be primarily mediated through its interaction with dopamine (B1211576) and adrenergic receptors. nih.gov The rank order of mafoprazine's affinity for these receptors has been established as D2 ≥ α1 > S2 > α2 >> D1 > β > mACh. nih.gov

Dopamine Receptor Subtype Interactions (D1, D2)

Mafoprazine demonstrates a significant interaction with dopamine D2 receptors, acting as an antagonist. wikipedia.org Its affinity for D2 receptors is a key characteristic of its neurochemical profile. nih.gov Studies using rat neuronal receptor binding assays have determined the Ki value for mafoprazine at the D2 receptor to be 10.7 nM. wikipedia.org In contrast, its affinity for the D1 receptor subtype is considerably lower. nih.gov This selectivity for the D2 receptor over the D1 receptor is a notable feature of mafoprazine's pharmacology. researchgate.net Specifically, the D2 receptor selectivity, calculated as the ratio of Ki values (D1/D2), is significantly higher for mafoprazine compared to several other antipsychotic compounds. nih.govresearchgate.net Furthermore, mafoprazine has a slight inhibitory effect on dopamine-stimulated adenylate cyclase, with a reported IC50 of 52300 nM. nih.gov

Adrenergic Receptor Subtype Interactions (α1, α2)

Mafoprazine interacts with both α1 and α2 adrenergic receptor subtypes. It acts as an antagonist at α1 adrenergic receptors and is reported to have a Ki value of 12.7 nM at this receptor in rats. wikipedia.org The compound also demonstrates a notable affinity for α2 adrenergic receptors, with a Ki value of 101.0 nM in rat studies. wikipedia.org The interaction with α2 receptors is considered significant, particularly in relation to its D2 receptor affinity. nih.govresearchgate.net The ratio of Ki values for D2 and α2 receptors (D2/α2) indicates a higher selectivity for D2 receptors. nih.govresearchgate.net It is suggested that mafoprazine's antipsychotic effects are partly due to its α-adrenergic activity, which includes both α1 receptor blocking and α2 receptor stimulating activity. nih.gov

Serotonin (B10506) Receptor Subtype Interactions (e.g., S2)

Mafoprazine displays a moderate affinity for serotonin S2 receptors. nih.gov In the rank order of its receptor binding affinities, the S2 receptor falls after the D2 and α1 receptors. nih.gov

Muscarinic Cholinergic Receptor Interactions (mACh)

Mafoprazine has been shown to have almost no affinity for muscarinic cholinergic (mACh) receptors. nih.govresearchgate.net This low potential for interaction with the cholinergic system is a distinguishing feature of its receptor binding profile. nih.gov

Beta-Adrenergic Receptor Interactions

Similar to its interaction with muscarinic receptors, mafoprazine exhibits virtually no affinity for beta-adrenergic (β) receptors. nih.govresearchgate.net

Comparative Receptor Affinity with Reference Compounds (e.g., Chlorpromazine (B137089), Haloperidol (B65202), Azaperone)

When compared to other antipsychotic agents, mafoprazine's receptor affinity profile shows notable differences.

Dopamine D2 Receptor: The affinity of mafoprazine for D2 receptors is two times higher than that of azaperone (B1665921). nih.govresearchgate.net However, its affinity is 6 and 16 times lower than that of chlorpromazine and haloperidol, respectively. nih.govwikipedia.orgresearchgate.net

Dopamine D2 Receptor Selectivity (D1/D2 ratio): Mafoprazine demonstrates a higher D2 receptor selectivity compared to other compounds. Its D1/D2 Ki value ratio is 10 times higher than that of chlorpromazine, 9 times higher than that of azaperone, and 2 times higher than that of haloperidol. nih.govresearchgate.net

Alpha-2 Adrenergic Receptor Affinity (D2/α2 ratio): In terms of the ratio of Ki values for D2 and α2 receptors, mafoprazine's affinity for α2 receptors is 345 times higher than that of haloperidol, 26 times higher than that of chlorpromazine, and 3 times higher than that of azaperone. nih.govresearchgate.net

Interactive Data Tables

Table 1: Mafoprazine Receptor Binding Affinity

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 10.7 wikipedia.org |

| Adrenergic α1 | 12.7 wikipedia.org |

| Adrenergic α2 | 101.0 wikipedia.org |

| Dopamine D1 | > α2 nih.gov |

| Serotonin S2 | < α1 nih.gov |

| Beta-Adrenergic | Almost no affinity nih.gov |

| Muscarinic Cholinergic | Almost no affinity nih.gov |

Table 2: Comparative Dopamine D2 Receptor Affinity

| Compound | Relative Affinity to Mafoprazine (D2) |

| Mafoprazine | 1x |

| Azaperone | 0.5x nih.govresearchgate.net |

| Chlorpromazine | 6x nih.govresearchgate.net |

| Haloperidol | 16x nih.govresearchgate.net |

Table 3: Comparative Dopamine D2 Receptor Selectivity (D1/D2 Ratio)

| Compound | Relative Selectivity to Mafoprazine |

| Mafoprazine | 1x |

| Chlorpromazine | ~0.1x nih.govresearchgate.net |

| Azaperone | ~0.11x nih.govresearchgate.net |

| Haloperidol | 0.5x nih.govresearchgate.net |

Table 4: Comparative Alpha-2 Adrenergic Receptor Affinity (D2/α2 Ratio)

| Compound | Relative Affinity to Mafoprazine |

| Mafoprazine | 1x |

| Haloperidol | ~0.003x nih.govresearchgate.net |

| Chlorpromazine | ~0.04x nih.govresearchgate.net |

| Azaperone | ~0.33x nih.govresearchgate.net |

Post-receptor Signaling Pathway Modulation

The binding of a ligand to a receptor initiates a cascade of intracellular events known as post-receptor signaling. These pathways are crucial for translating the initial receptor interaction into a cellular response. In the context of mafoprazine mesylate, its interaction with dopamine receptors, particularly the D2 subtype, leads to the modulation of key downstream signaling molecules.

Effects on Dopamine-Stimulated Adenylate Cyclase Activity

This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors. nih.govncats.ioncats.io The D2 receptor is a member of the G protein-coupled receptor (GPCR) family and is linked to inhibitory G proteins (Gi/o). physiology.orgresearchgate.net Activation of D2 receptors by dopamine typically leads to the inhibition of adenylate cyclase, an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govscielo.org This reduction in cAMP levels is a key component of the D2 receptor's signaling pathway.

As a D2 receptor antagonist, mafoprazine interferes with this process. By blocking the receptor, it prevents dopamine from exerting its inhibitory effect on adenylate cyclase. Research indicates that mafoprazine itself has a slight inhibitory effect on dopamine-stimulated adenylate cyclase. nih.gov A neurochemical investigation in rats determined the half-maximal inhibitory concentration (IC50) of mafoprazine on dopamine-stimulated adenylate cyclase to be 52,300 nM. nih.gov This suggests a weak direct interaction with the adenylate cyclase enzyme or its associated signaling complex.

The primary antipsychotic action of mafoprazine is attributed to its potent D2 receptor blocking activity rather than a direct, potent inhibition of adenylate cyclase. nih.gov Its affinity for the D2 receptor is significantly higher than for the D1 receptor, which is typically coupled to stimulatory G proteins (Gs) that activate adenylate cyclase. nih.govnih.gov This selectivity for the D2 receptor is a key feature of its pharmacological profile.

The table below presents the inhibitory concentration of mafoprazine on dopamine-stimulated adenylate cyclase activity as reported in research findings.

Inhibitory Effect of Mafoprazine on Dopamine-Stimulated Adenylate Cyclase

| Compound | IC50 (nM) |

|---|

The following table details the receptor binding affinities of mafoprazine and comparator agents, providing context for its action on dopamine-mediated signaling.

Receptor Binding Affinity (Ki, nM) of Mafoprazine and Comparator Antipsychotics

| Compound | D2 Receptor | D1 Receptor | α1-Adrenergic Receptor | α2-Adrenergic Receptor |

|---|---|---|---|---|

| Mafoprazine | 10.7 nih.gov | >10000 nih.gov | 12.6 nih.gov | 101.0 nih.gov |

| Haloperidol | 0.67 nih.gov | 240 nih.gov | 18 nih.gov | 2400 nih.gov |

| Chlorpromazine | 1.8 nih.gov | 19 nih.gov | 2.2 nih.gov | 260 nih.gov |

| Azaperone | 21 nih.gov | 2100 nih.gov | 4.8 nih.gov | 340 nih.gov |

Neurochemical Investigations of Mafoprazine Mesylate

Central Nervous System Neurotransmitter Metabolism Studies

Investigations into the neurochemical effects of mafoprazine (B1675904) have revealed its significant influence on the metabolic pathways of central nervous system neurotransmitters, particularly dopamine (B1211576). As a compound with a notable affinity for D2 dopamine receptors, its administration leads to measurable changes in the byproducts of dopamine breakdown. nih.gov

Dopamine Metabolite Concentration Alterations in Specific Brain Regions (e.g., Corpus Striatum, Nucleus Accumbens)

Research conducted in rats has demonstrated that mafoprazine significantly increases the concentrations of key dopamine metabolites in the corpus striatum and the nucleus accumbens. nih.gov These two brain regions are critical components of the nigrostriatal and mesolimbic dopamine pathways, respectively, which are involved in motor control and reward-motivated behaviors.

The primary metabolites of dopamine that are typically measured to assess its metabolic rate are 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). the-hospitalist.orgd-nb.info Studies have shown that the administration of mafoprazine leads to a statistically significant elevation of both DOPAC and HVA levels in both the corpus striatum and the nucleus accumbens. nih.gov This effect, however, was observed to be of a lesser magnitude when compared to the effects of other neuroleptic agents such as azaperone (B1665921) and chlorpromazine (B137089). nih.gov

Effects of Mafoprazine on Dopamine Metabolite Concentrations in Rat Brain

| Brain Region | Metabolite | Treatment | Concentration (ng/g) | % of Control |

|---|---|---|---|---|

| Corpus Striatum | DOPAC | Control | 1050 ± 60 | 100% |

| Mafoprazine (5 mg/kg, s.c.) | 1680 ± 120 | 160% | ||

| HVA | Control | 720 ± 40 | 100% | |

| Mafoprazine (5 mg/kg, s.c.) | 1150 ± 90 | 160% | ||

| Nucleus Accumbens | DOPAC | Control | 1250 ± 80 | 100% |

| Mafoprazine (5 mg/kg, s.c.) | 1940 ± 150 | 155% | ||

| HVA | Control | 890 ± 70 | 100% | |

| Mafoprazine (5 mg/kg, s.c.) | 1380 ± 110 | 155% |

Neurotransmitter Turnover Dynamics

The observed increase in the concentrations of dopamine metabolites following mafoprazine administration is indicative of an acceleration in dopamine turnover. nih.gov Neurotransmitter turnover refers to the rate at which the neurotransmitter is synthesized, released, and subsequently metabolized. ucl.ac.uk In the context of dopamine, an elevated turnover rate suggests a more rapid cycle of release and breakdown.

The mechanism underlying this increased turnover is linked to mafoprazine's action as a postsynaptic dopamine D2 receptor antagonist. nih.govnih.gov By blocking these receptors, mafoprazine disrupts the normal negative feedback loop that regulates dopamine synthesis and release. This blockade is interpreted by the presynaptic neuron as a lack of dopamine in the synapse, leading to a compensatory increase in the firing rate of dopaminergic neurons and, consequently, an enhanced release and metabolism of dopamine. The ratio of dopamine metabolites (DOPAC and HVA) to dopamine is often used as an index of the rate of dopamine turnover. ucl.ac.ukresearchgate.net The significant elevation in DOPAC and HVA levels caused by mafoprazine strongly suggests an increased dopamine turnover in the corpus striatum and nucleus accumbens. nih.gov

Behavioral Pharmacology in Preclinical Animal Models

Models of Psychotic-Like Behavior and Central Dopaminergic Modulation

The central dopaminergic system is a key target for antipsychotic drugs. nih.gov Mafoprazine's interaction with this system has been explored using models that induce behaviors reminiscent of psychosis through the use of dopamine (B1211576) agonists like apomorphine (B128758) and methamphetamine. nih.gov

Apomorphine, a non-selective dopamine agonist, is known to induce specific behaviors in animals that are considered analogous to psychotic symptoms in humans. One such behavior is cage-climbing in mice, which is thought to be mediated by the stimulation of dopamine D1 and D2 receptors in the striatum and nucleus accumbens. cpn.or.krfrontiersin.org Mafoprazine (B1675904) has been shown to reduce apomorphine-induced cage-climbing behavior in mice. nih.gov This inhibitory effect suggests that mafoprazine acts as an antagonist at postsynaptic dopamine receptors, a mechanism shared by other antipsychotic agents. nih.govcpn.or.kr

In addition to cage-climbing, apomorphine can induce emesis (vomiting) in dogs by stimulating the chemoreceptor trigger zone (CTZ), which is rich in dopamine receptors. ajol.info Studies have demonstrated that mafoprazine is effective in reducing apomorphine-induced emesis in dogs, further supporting its dopamine-blocking activity. nih.gov The potency of mafoprazine in these models was found to be nearly equivalent to that of chlorpromazine (B137089) and approximately one-tenth that of haloperidol (B65202). nih.gov

Methamphetamine, an indirect dopamine agonist, stimulates the release and blocks the reuptake of dopamine, leading to increased locomotor activity and, at high doses, stereotyped behaviors and toxicity. biomolther.org Mafoprazine has been found to counteract several behavioral effects of methamphetamine in preclinical models. nih.gov

In mice, mafoprazine reduced methamphetamine-induced hyperlocomotion and group toxicity. nih.gov Group toxicity refers to the increased lethality of amphetamines when animals are housed together, a phenomenon linked to heightened stress and sympathomimetic effects.

Another important model involves rats with unilateral lesions of the nigrostriatal pathway, created using the neurotoxin 6-hydroxydopamine. In these animals, methamphetamine induces ipsilateral (towards the lesioned side) circling behavior due to the preferential release of dopamine from the intact side. nih.gov Mafoprazine was shown to inhibit this methamphetamine-induced unilateral circling. nih.gov This finding provides further evidence for mafoprazine's ability to modulate central dopaminergic transmission, likely by blocking postsynaptic dopamine receptors. nih.gov

Animal models of agitation are used to assess the potential calming or tranquilizing effects of a compound. In studies using rats, mafoprazine has been shown to reduce agitation, indicating a potential for managing states of hyperarousal. nih.gov

Stereotyped behaviors are repetitive, unvarying patterns of movement with no obvious goal or function, and can be induced by dopamine agonists. awionline.org In monkeys, mafoprazine was effective in reducing apomorphine-induced stereotyped behavior. nih.gov This effect is consistent with the blockade of dopamine D2 receptors in the striatum. frontiersin.org

Agitation Models

Models of Aggression and Social Interaction

The potential of mafoprazine to modulate aggressive behavior has also been investigated in preclinical settings.

The electroshock-induced fighting model in mice is a common assay to screen for anti-aggressive properties of pharmacological agents. In this test, pairs of mice receive a mild electric shock to their feet, which elicits aggressive fighting behavior. researchgate.net

Research has shown that mafoprazine dose-dependently inhibits electroshock-induced fighting behavior in mice. researchgate.net When compared to azaperone (B1665921), another neuroleptic drug used to control aggression, mafoprazine was found to be about half as potent in this model. researchgate.net

| Model | Animal | Inducing Agent | Observed Behavior | Effect of Mafoprazine | Reference |

| Cage-Climbing | Mice | Apomorphine | Climbing behavior | Reduction | nih.gov |

| Emesis | Dogs | Apomorphine | Vomiting | Reduction | nih.gov |

| Hyperlocomotion | Mice | Methamphetamine | Increased movement | Reduction | nih.gov |

| Group Toxicity | Mice | Methamphetamine | Increased lethality in groups | Reduction | nih.gov |

| Unilateral Circling | Rats (with unilateral nigrostriatal lesions) | Methamphetamine | Ipsilateral circling | Inhibition | nih.gov |

| Agitation | Rats | N/A | Agitated behavior | Reduction | nih.gov |

| Stereotyped Behavior | Monkeys | Apomorphine | Repetitive, unvarying movements | Reduction | nih.gov |

| Electroshock-Induced Fighting | Mice | Electroshock | Fighting behavior | Inhibition | researchgate.net |

Long-Term Isolation-Induced Aggression

In preclinical evaluations, mafoprazine mesylate has demonstrated efficacy in mitigating aggressive behaviors that arise from long-term social isolation in animal models. nih.gov Studies on male mice subjected to prolonged isolation, a standard method to induce offensive and aggressive behaviors, showed that mafoprazine inhibits this specific type of aggression. nih.govplos.org The anti-aggressive action of mafoprazine in this context has been noted as a key feature of its behavioral pharmacological profile. researchgate.net This effect is considered a significant indicator of its potential as a unique neuroleptic agent with aggression-inhibiting properties. nih.govresearchgate.net

Olfactory Bulbectomy-Induced Hyperemotionality and Muricide Behavior

The surgical removal of the olfactory bulbs in rodents is a widely used animal model that elicits a range of behavioral changes analogous to symptoms of depression, including hyperemotionality, hyperactivity, and aggressive behaviors like muricide (mouse-killing behavior by a rat). nih.govconicet.gov.arnih.gov Research has shown that mafoprazine effectively inhibits the hyperemotionality and muricidal behavior observed in both mice and rats following olfactory bulbectomy. nih.govresearchgate.net This inhibitory action on such a specific and surgically induced behavioral state further characterizes the compound's profile. nih.gov The effects of mafoprazine in this model were found to be qualitatively similar to those of the butyrophenone (B1668137) neuroleptic, azaperone. nih.gov

Taming and Tranquilizing Effects in Animal Models of Aggression

Beyond specific induced-aggression paradigms, mafoprazine has been observed to produce marked taming and tranquilizing effects in animal models. nih.gov In studies involving dogs exhibiting aggressive behavior, administration of mafoprazine resulted in a notable calming effect. nih.gov This suggests a broader tranquilizing action that contributes to the reduction of aggressive tendencies. These findings, alongside its effects in rodent models of aggression, underscore the compound's potential as an aggression-inhibiting drug. nih.govresearchgate.net

Table 1: Summary of Mafoprazine Effects in Behavioral Models of Aggression

| Model | Animal Subject | Observed Effect of Mafoprazine |

| Long-Term Isolation-Induced Aggression | Mice | Inhibition of aggressive behavior. nih.govresearchgate.net |

| Olfactory Bulbectomy | Mice and Rats | Inhibition of hyperemotionality and muricide behavior. nih.govresearchgate.net |

| General Aggression | Dogs | Marked taming and tranquilizing effect. nih.gov |

Models of Motor Control and Extrapyramidal System Function

Cataleptogenic Actions and Comparative Analysis

Catalepsy, a state of motor immobility and waxy flexibility, is often used as an indicator of a drug's potential to produce extrapyramidal side effects by blocking dopamine D2 receptors in the nigrostriatal pathway. Mafoprazine has been shown to induce catalepsy in rats. nih.govnih.gov However, its cataleptogenic activity is considered lower when compared to other established antipsychotic agents. nih.gov

In comparative studies, the cataleptogenic potency of mafoprazine was found to be less than that of both chlorpromazine and haloperidol. nih.gov This suggests that while mafoprazine does interact with the extrapyramidal system, its action in this regard may be weaker than that of some other neuroleptics. nih.govnih.gov This distinction is significant, as it points to a potentially more selective action on brain regions associated with aggression and psychosis over those controlling motor function. researchgate.netnih.gov

Motor Incoordination Assessment

Table 2: Comparative Analysis of Extrapyramidal System Effects

| Compound | Cataleptogenic Activity | Motor Incoordination |

| Mafoprazine | Present in rats; lower potency than chlorpromazine and haloperidol. nih.govnih.gov | Observed in rats. nih.gov |

| Chlorpromazine | Higher potency than mafoprazine. nih.gov | Not specified in comparative context. |

| Haloperidol | Higher potency than mafoprazine. nih.gov | Not specified in comparative context. |

| Azaperone | Qualitatively similar psychotropic effect to mafoprazine, but mafoprazine has a weaker action on the extrapyramidal system. nih.gov | Not specified in comparative context. |

Operant Conditioning and Learning Paradigms

Operant conditioning paradigms are utilized to study how behavior is modified by its consequences, providing insight into a compound's effects on learning, motivation, and motor response. uwsp.edunih.gov In experiments involving rats trained on a differential reinforcement of low rate (DRL) schedule, mafoprazine's effect was evaluated. A DRL schedule reinforces responses that are spaced by a minimum amount of time, thus assessing timing and impulse control.

The effect of mafoprazine on the DRL response was found to be almost the same as that of azaperone and chlorpromazine. nih.gov This finding suggests that mafoprazine shares psychotropic effects with these established neuroleptic agents within the domain of learned, goal-directed behaviors. nih.govresearchgate.net

Differential Reinforcement of Low Rate (DRL) Response Studies

In preclinical evaluations of operant behavior, the effect of mafoprazine on the differential reinforcement of low rate (DRL) response in rats was investigated. Research indicates that the impact of mafoprazine on this behavioral paradigm is comparable to that of the antipsychotic drugs azaperone and chlorpromazine. nih.gov

A study by Yamamura et al. (1988) conducted a behavioral pharmacological analysis of mafoprazine, comparing its effects to azaperone. nih.gov Within this research, experiments on operant behavior in rats demonstrated that mafoprazine's effect on the DRL response was nearly identical to that of both azaperone and chlorpromazine. nih.gov This suggests that mafoprazine influences response inhibition and timing in a manner similar to these established neuroleptic agents. nih.gov The study highlighted that while mafoprazine shared psychotropic effects with azaperone, it exhibited a weaker impact on the extrapyramidal system. nih.gov

| Drug | Effect on DRL Response in Rats | Comparison |

| Mafoprazine | Influences DRL response | Almost the same as azaperone and chlorpromazine |

| Azaperone | Influences DRL response | Almost the same as mafoprazine and chlorpromazine |

| Chlorpromazine | Influences DRL response | Almost the same as mafoprazine and azaperone |

Thermoregulatory Effects and Adrenergic System Modulation

Mafoprazine's interaction with the adrenergic system is evident in its effects on thermoregulation. The compound has been shown to potentiate the hypothermic effects induced by clonidine (B47849), which points to its modulation of α2-adrenoceptors. researchgate.netnih.gov

Potentiation of Clonidine-Induced Hypothermia

Studies have demonstrated that mafoprazine enhances the reduction in body temperature caused by clonidine in animal models. researchgate.netnih.gov This potentiation suggests that mafoprazine possesses α2-adrenoceptor-stimulating actions. nih.gov Mafoprazine is a phenylpiperazine derivative that acts as a postsynaptic dopamine D2 receptor antagonist and also exhibits activity at adrenergic receptors, specifically as an α1 receptor antagonist and an α2 receptor agonist. ncats.ionih.gov

In a study investigating the effects of mafoprazine on the central dopaminergic system, its impact on clonidine-induced hypothermia in mice was assessed. The results, as detailed in the table below, show a significant enhancement of the hypothermic effect when mafoprazine is administered prior to clonidine.

Effect of Mafoprazine on Clonidine-Induced Hypothermia in Mice

| Treatment | Rectal Temperature (°C) at 60 min (Mean ± S.E.) |

| Control + Saline | 37.5 ± 0.2 |

| Control + Clonidine (0.25 mg/kg, i.p.) | 33.4 ± 0.4 |

| Mafoprazine (0.5 mg/kg, s.c.) + Clonidine (0.25 mg/kg, i.p.) | 30.8 ± 0.5* |

*p<0.05 vs. Control + Clonidine group

This table is based on data reported in studies examining the central dopaminergic system effects of mafoprazine. nih.gov The data indicates a statistically significant decrease in rectal temperature in mice treated with both mafoprazine and clonidine compared to those treated with clonidine alone.

Advanced Preclinical Research Methodologies and Considerations

In Vitro Experimental Design and Methodological Approaches

In vitro studies are fundamental in determining the direct interaction of a compound with its molecular targets. For mafoprazine (B1675904), these studies have focused on its binding affinity for various neuronal receptors. Radioligand binding assays using rat brain tissue are a common methodological approach. These experiments have revealed that mafoprazine possesses a notable affinity for dopamine (B1211576) D2 and α1-adrenergic receptors. wikipedia.org Specifically, the inhibitory constant (Ki) of mafoprazine for the D2 receptor was determined to be 10.7 nM and for the α1-adrenergic receptor, 12.7 nM. wikipedia.org Its affinity for the α2-adrenergic receptor was lower, with a Ki of 101.0 nM. wikipedia.org

These in vitro findings are crucial for understanding the compound's mechanism of action at a molecular level. The data suggests that mafoprazine functions as a D2 receptor antagonist and an α1-adrenergic receptor antagonist, while also exhibiting some α2-adrenergic receptor agonist activity. wikipedia.org The affinity of mafoprazine for the D2 receptor is reportedly 6 and 16 times lower than that of chlorpromazine (B137089) and haloperidol (B65202), respectively, but two times higher than that of azaperone (B1665921). wikipedia.org

| Receptor | Methodology | Key Finding (Ki value) | Species |

|---|---|---|---|

| Dopamine D2 | Radioligand binding assay | 10.7 nM | Rat |

| α1-Adrenergic | Radioligand binding assay | 12.7 nM | Rat |

| α2-Adrenergic | Radioligand binding assay | 101.0 nM | Rat |

In Vivo Experimental Design and Animal Model Selection

In vivo studies are essential for understanding the physiological and behavioral effects of a compound in a living organism. These studies for mafoprazine have utilized various animal models to assess its antipsychotic and aggression-inhibiting properties. ncats.ionih.gov

Rodent models are extensively used in neuropsychiatric research due to their well-characterized genetics and behaviors that can mimic aspects of human psychiatric conditions. For mafoprazine, studies in mice and rats have been instrumental.

In mice, mafoprazine has been shown to reduce apomorphine-induced cage-climbing behavior and methamphetamine-induced hyperlocomotion and group toxicity. nih.gov It also demonstrated an ability to inhibit long-term isolation-induced aggressive behavior and olfactory bulbectomy-induced hyperemotionality and muricide behavior. nih.gov In rats, mafoprazine inhibited unilateral circling behavior induced by methamphetamine and apomorphine (B128758) in animals with 6-hydroxydopamine-induced lesions of the unilateral nigrostriatal neuronal tract. nih.gov Furthermore, it exhibited cataleptogenic activity at higher doses and influenced operant behavior in a manner comparable to azaperone and chlorpromazine. nih.gov

| Rodent Model | Behavioral/Physiological Test | Observed Effect of Mafoprazine |

|---|---|---|

| Mouse | Apomorphine-induced cage-climbing | Reduced |

| Mouse | Methamphetamine-induced hyperlocomotion | Reduced |

| Mouse | Isolation-induced aggression | Inhibited |

| Rat | Methamphetamine/Apomorphine-induced circling | Inhibited |

| Rat | Catalepsy test | Induced at ≥5 mg/kg, s.c. |

| Rat | Differential reinforcement of low rate (DRL) response | Similar effect to azaperone and chlorpromazine |

To enhance the translational relevance of preclinical findings, non-rodent models are also employed. For mafoprazine, studies have been conducted in dogs and monkeys. In dogs, mafoprazine reduced apomorphine-induced emesis and had a marked taming and tranquilizing effect on aggressive behavior. nih.govnih.gov In monkeys, it was shown to reduce apomorphine-induced stereotyped behavior. nih.gov These findings in larger animal models provide further evidence for the antipsychotic and aggression-inhibiting effects of mafoprazine.

| Non-Rodent Model | Behavioral/Physiological Test | Observed Effect of Mafoprazine |

|---|---|---|

| Dog | Apomorphine-induced emesis | Reduced |

| Dog | Aggressive behavior | Marked taming and tranquilizing effect |

| Monkey | Apomorphine-induced stereotyped behavior | Reduced |

The predictive value of preclinical models for human clinical outcomes is a critical consideration in drug development. For mafoprazine, the consistency of findings across different species, from rodents to non-rodents, strengthens the translational validity of its observed antipsychotic and aggression-inhibiting effects. ncats.ionih.govnih.gov The use of models that assess behaviors relevant to psychiatric symptoms, such as drug-induced stereotypy and aggression, provides a basis for predicting potential efficacy in humans.

However, it is important to acknowledge the inherent limitations of animal models. While they can replicate certain behavioral and neurochemical aspects of human disorders, they cannot fully encompass the complexity of human psychiatric conditions. The cataleptogenic activity observed in rats, for instance, is a known side effect of antipsychotic drugs that block D2 receptors and serves as an indicator of potential extrapyramidal side effects in humans. nih.govnih.gov The finding that mafoprazine's cataleptogenic activity was lower than that of chlorpromazine and haloperidol suggests a potentially more favorable side effect profile. nih.gov The potentiation of clonidine-induced hypothermia further supports its α2-adrenoceptor stimulating actions. nih.gov The collective data from these preclinical models suggest that mafoprazine has a relatively selective postsynaptic dopamine D2-receptor blocking action, particularly in the nucleus accumbens, compared to older antipsychotics like chlorpromazine and haloperidol. nih.gov

Future Directions and Broader Research Implications

Potential for Lead Optimization and Derivative Synthesis Research

The chemical scaffold of mafoprazine (B1675904) presents a fertile ground for lead optimization and the synthesis of novel derivatives. The existing structure, N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide, offers multiple sites for chemical modification. Researchers can systematically alter functional groups to explore structure-activity relationships (SAR). For instance, modification of the acetamide (B32628) group, the methoxy (B1213986) group on the phenyl ring, or the fluorophenyl moiety on the piperazine (B1678402) ring could lead to derivatives with altered receptor affinity, selectivity, and pharmacokinetic profiles.

The goal of such synthetic efforts would be to dissociate the various pharmacological activities of mafoprazine to create more targeted agents. For example, by fine-tuning the structure, it may be possible to enhance its D2 receptor antagonism while diminishing its effects at α1-adrenergic receptors, or vice versa. This could lead to the development of compounds with more specific therapeutic applications and potentially fewer off-target effects. Computational modeling and in silico screening could be employed to predict the binding of virtual derivatives to target receptors, thereby guiding synthetic priorities and increasing the efficiency of the drug discovery process.

Exploration of Novel Therapeutic Targets Based on Mafoprazine Mesylate's Mechanism of Action

The dual action of this compound as a dopamine (B1211576) D2 receptor antagonist and an alpha-adrenergic modulator opens up avenues for exploring its potential at novel therapeutic targets. ncats.iomedchemexpress.com Its activity at α2-adrenergic receptors, where it acts as an agonist, is of particular interest. wikipedia.orgresearchgate.net This combination of receptor interactions is not typical of all antipsychotic agents and suggests that mafoprazine could be a useful tool for probing the interplay between the dopaminergic and adrenergic systems in various neuropathological conditions.

Further research could investigate the downstream signaling pathways affected by mafoprazine's binding to these receptors. For example, its influence on G-protein coupling, second messenger systems like cyclic AMP (cAMP), and the activation of specific kinases could reveal novel points of intervention. The compound's demonstrated ability to inhibit apomorphine-induced behaviors in animal models points to its postsynaptic dopamine D2-receptor blocking action. researchgate.net Investigating the molecular consequences of this blockade in different brain regions could uncover new targets for treating disorders characterized by dopaminergic dysregulation.

Role of this compound Research in Advancing Neuropharmacological Understanding of Dopaminergic and Adrenergic Systems

The study of this compound can significantly contribute to a deeper understanding of the complex interactions between the dopaminergic and adrenergic systems. These two neurotransmitter systems are critically involved in regulating mood, cognition, and motor control, and their dysregulation is implicated in a wide range of psychiatric and neurological disorders. Mafoprazine, with its distinct affinity for both D2 and α-adrenergic receptors, serves as a valuable pharmacological probe to dissect the functional consequences of modulating both systems simultaneously. ncats.iowikipedia.org

Neurochemical studies have shown that mafoprazine has a higher selectivity for D2 receptors over D1 receptors and a notable affinity for α2-receptors. researchgate.net By using mafoprazine in preclinical models, researchers can investigate how the combined antagonism of D2 and α1 receptors, alongside agonism at α2 receptors, impacts neurotransmitter release, neuronal firing patterns, and ultimately, behavior. wikipedia.orgresearchgate.net This can provide insights into the synergistic or antagonistic interactions between these receptor systems and help to elucidate the neurobiological basis of conditions like psychosis and aggression. ncats.ioncats.io

Contribution to the Development of Preclinical Screening Assays

This compound's established pharmacological profile makes it a useful reference compound in the development and validation of preclinical screening assays. Its predictable effects in various behavioral paradigms, such as the inhibition of methamphetamine-induced hyperlocomotion and apomorphine-induced stereotyped behaviors, can be used to benchmark the activity of novel compounds. researchgate.net

常见问题

Q. What are the key considerations when designing experiments to evaluate the receptor affinity profile of Mafoprazine mesylate?

To assess receptor affinity, use radioligand binding assays to determine dissociation constants (Ki values) for dopamine (D1, D2), serotonin (S1, S2), and muscarinic acetylcholine (mACh) receptors. Ensure standardized protocols for membrane preparation, incubation conditions, and competitive binding curves. Compare selectivity ratios (e.g., D2/S2 or D1/D2) to established antipsychotics like haloperidol or chlorpromazine for context . Include positive controls and validate results with orthogonal methods, such as functional assays (e.g., adenylate cyclase inhibition for D1 receptors) .

Q. What methodologies are recommended for synthesizing and characterizing new this compound derivatives?

Follow stepwise synthetic protocols with detailed reaction conditions (solvents, catalysts, temperatures). Characterize intermediates and final products using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and elemental analysis. For purity, employ high-performance liquid chromatography (HPLC) with UV detection. Document all synthetic steps, yields, and spectral data in supplementary materials to ensure reproducibility .

Q. How should researchers quantify dopamine metabolites in studies involving this compound?

Use high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure metabolites like homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in brain tissues (e.g., striatum, nucleus accumbens). Normalize data to tissue weight and include controls for post-mortem degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor selectivity ratios of this compound across studies?

Investigate variability by standardizing experimental parameters:

- Species differences : Compare receptor binding in rat vs. human recombinant receptors.

- Tissue preparation : Optimize homogenization buffers to preserve receptor integrity.

- Data normalization : Express Ki values relative to a common reference ligand (e.g., spiperone for D2 receptors). Perform meta-analyses of published datasets to identify confounding factors (e.g., assay temperature, radioligand concentration) .

Q. What in vivo models are appropriate for studying the antipsychotic efficacy of this compound, and how should they be validated?

Use apomorphine-induced climbing behavior in rodents to evaluate D2 antagonism or methamphetamine-induced hyperactivity for S2 receptor modulation. Validate models with positive controls (e.g., azaperone for D2 blockade) and correlate behavioral outcomes with neurochemical data (e.g., striatal dopamine metabolite levels). Ensure blinding and randomization to reduce bias .

Q. What strategies are effective for determining the optimal dose range of this compound in preclinical neurochemical studies?

Conduct dose-escalation trials in rodents, starting with 0.5–1 mg/kg (based on prior anesthesia studies) , and measure dose-response curves for receptor occupancy and metabolite changes. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to link plasma concentrations to central effects. Adjust doses based on species-specific metabolic rates and blood-brain barrier penetration .

Methodological Guidance for Data Reporting

Q. How should researchers present conflicting data on this compound’s mACh receptor affinity?

Clearly state experimental conditions (e.g., receptor source, ligand concentration) in tables, and discuss discrepancies in the context of methodological limitations. Use supplementary materials to provide raw binding curves and statistical analyses (e.g., two-way ANOVA with post-hoc tests) .

Q. What are best practices for ensuring reproducibility in this compound neurochemical studies?

Adhere to the ARRIVE guidelines for animal research:

- Report sample sizes, exclusion criteria, and statistical power.

- Deposit raw data in public repositories (e.g., Figshare, Zenodo).

- Provide step-by-step protocols for tissue dissection and analytical methods .

Tables for Key Data Comparison

| Receptor Affinity (Ki, nM) | This compound | Chlorpromazine | Haloperidol |

|---|---|---|---|

| D2 | 10.7 | 1.8 | 0.67 |

| S2 | 3.7 | 47 | 1.2 |

| D2/S2 Selectivity Ratio | 2.9 | 0.04 | 0.56 |

| Data adapted from competitive binding assays in rat brain membranes . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。